Cas no 945-51-7 (Diphenyl sulfoxide)

Diphenyl sulfoxide structure
Diphenyl sulfoxide structure
Nombre del producto:Diphenyl sulfoxide
Número CAS:945-51-7
MF:C12H10OS
Megavatios:202.272202014923
MDL:MFCD00002085
CID:40382
PubChem ID:87567581

Diphenyl sulfoxide Propiedades químicas y físicas

Nombre e identificación

    • Diphenyl sulfoxide
    • DIPHENYL SULPHOXIDE
    • PHENYL SULFOXIDE
    • PHENYL SULPHOXIDE
    • 1,1’-sulfinylbis-benzen
    • 1,1’-sulfinylbis-Benzene
    • Benzene, 1,1'-sulfinylbis-
    • Phenylsulfinylbenzene
    • Sulfoxide, diphenyl
    • DIPHENYL SULFOXIDE PESTANAL
    • thionylbenzene
    • sulfinyldibenzene
    • PhS(O)Ph
    • benzenesulfinylbenzene
    • Diphenylsulfoxide
    • 1,1'-sulfinyldibenzene
    • (phenylsulfinyl)benzene
    • MLS002637932
    • NSC6779
    • JJHHIJFTHRNPIK-UHFFFAOYSA-N
    • NSC630195
    • Phenyl sulfoxide, 97%
    • 4V290005U9
    • pheny sulfoxide
    • PubChem10855
    • 2Ph-SO
    • Phenyl sulfoxi
    • 1,1′-Sulfinylbis[benzene] (ACI)
    • Phenyl sulfoxide (6CI, 8CI)
    • (Benzenesulfinyl)benzene
    • NSC 630195
    • NSC 6779
    • HMS3080B13
    • EINECS 213-415-9
    • benzenesulinylbenzene
    • SCHEMBL43199
    • CHEMBL336123
    • CHEBI:177532
    • AKOS005258139
    • EN300-391768
    • AE-848/32195054
    • 1-(phenylsulfinyl)benzene
    • BRN 1908444
    • BETA-THIONAPHTHYLACETATE
    • SMR000769015
    • Q27260538
    • UNII-4V290005U9
    • 1,1'-SULFINYLBIS(BENZENE)
    • AS-14717
    • NSC-6779
    • InChI=1/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10
    • CS-W015498
    • D1002
    • diphenylsulphoxide
    • DB-057510
    • AI3-00190
    • Diphenyl sulfoxide, 96%
    • NS00014383
    • 945-51-7
    • 4-06-00-01489 (Beilstein Handbook Reference)
    • DA9185000
    • Benzene,1'-sulfinylbis-
    • SCHEMBL11146322
    • SY012911
    • W-100192
    • MFCD00002085
    • NSC-630195
    • DTXSID0022141
    • MDL: MFCD00002085
    • Renchi: 1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • Clave inchi: JJHHIJFTHRNPIK-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C=CC=CC=1)C1C=CC=CC=1
    • Brn: 1908444

Atributos calculados

  • Calidad precisa: 202.045236g/mol
  • Carga superficial: 0
  • XLogP3: 2.1
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 202.045236g/mol
  • Masa isotópica única: 202.045236g/mol
  • Superficie del Polo topológico: 36.3Ų
  • Recuento de átomos pesados: 14
  • Complejidad: 171
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.1833 (rough estimate)
  • Punto de fusión: 69.0 to 72.0 deg-C
  • Punto de ebullición: 198°C/10mmHg(lit.)
  • Punto de inflamación: 206-208℃/13mm
  • índice de refracción: 1.6090 (estimate)
  • Coeficiente de distribución del agua: Soluble in water. Soluble in most organic solvents.
  • PSA: 36.28000
  • Logp: 3.71900
  • Disolución: Not determined

Diphenyl sulfoxide Información de Seguridad

  • Palabra de señal:None
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P273; P501
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S22-S24/25
  • Rtecs:DA9185000
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Store at room temperature
  • TSCA:Yes

Diphenyl sulfoxide Datos Aduaneros

  • Código HS:2812101000
  • Datos Aduaneros:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Diphenyl sulfoxide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0493529435-100g
Diphenyl sulfoxide
945-51-7 98%(HPLC)
100g
¥ 454.1 2024-07-20
Enamine
EN300-391768-0.5g
(benzenesulfinyl)benzene
945-51-7 95%
0.5g
$21.0 2023-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P94640-100g
Sulfinyldibenzene
945-51-7
100g
¥136.0 2021-09-08
Chemenu
CM344778-500g
Diphenyl sulfoxide
945-51-7 95%+
500g
$300 2022-06-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P35405-100G
Diphenyl sulfoxide
945-51-7
100g
¥946.59 2023-11-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D807296-500g
Phenyl sulfoxide
945-51-7 95%
500g
¥678.00 2022-01-10
Fluorochem
078965-10g
Diphenyl sulfoxide
945-51-7 95%
10g
£12.00 2022-03-01
eNovation Chemicals LLC
D409260-25g
Diphenyl sulfoxide
945-51-7 97%
25g
$185 2024-05-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY012911-5g
Diphenyl Sulfoxide
945-51-7 ≥98%
5g
¥20.0 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004079-25g
Diphenyl sulfoxide
945-51-7 95%
25g
¥36 2024-07-19

Diphenyl sulfoxide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Decane ,  2,2,4-Trimethylpentane ,  Water ;  60 min, rt
Referencia
Multiphase oxidation of alcohols and sulfides with hydrogen peroxide catalyzed by heteropolyacids
Tundo, Pietro; Romanelli, Gustavo P.; Vazquez, Patricia G.; Arico, Fabio, Catalysis Communications, 2010, 11(15), 1181-1184

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium molybdenum oxide Solvents: Ethanol ;  30 min, 20 °C
Referencia
Scaled-up, selective and green synthesis of sulfoxides under mild conditions using (CeIII-MoVI)Ox/aniline hybrid rods as an efficient catalyst
Feghhi, Aliyeh ; Malakooti, Reihaneh ; Malakooti, Sadeq, Applied Organometallic Chemistry, 2019, 33(12),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ;  7 h, rt
Referencia
Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide
Aghajani, Milad; Safaei, Elham; Karimi, Babak, Synthetic Metals, 2017, 233, 63-73

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ;  20 min, 25 °C
Referencia
Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid, Journal of Coordination Chemistry, 2017, 70(15), 2736-2750

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Carbamide peroxide Catalysts: Imidazole ,  Iron oxide (Fe3O4) ,  Silica ,  2102606-38-0 Solvents: Ethanol ;  5 min, rt
Referencia
Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid; Wojtczak, Andrzej, Polyhedron, 2017, 133, 327-335

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Carbamide peroxide ,  Oxygen Catalysts: (PB-7-35-11264)-[(Benzoic acid-κO) 2-[[2-(hydroxy-κO)phenyl]methylene]hydrazidat… Solvents: Methanol ,  Dichloromethane ;  35.25 min, rt
Referencia
Catalytic efficacy of an oxido-peroxido tungsten(VI) complex: synthesis, X-ray structure and oxidation of sulfides and olefins
Amini, Mojtaba; Bagherzadeh, Mojtaba; Eftekhari-Sis, Bagher; Ellern, Arkady; Keith Woo, L., Journal of Coordination Chemistry, 2013, 66(11), 1897-1905

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[3-(Triethoxysilyl)propyl]-1,2-benzisoselenazol-3(2H)-one (silica supported) Solvents: Methanol ,  Water ;  2 h, rt
Referencia
New recoverable organoselenium catalyst for hydroperoxide oxidation of organic substrates
Wojtowicz, Halina; Soroko, Grazyna; Mlochowski, Jacek, Synthetic Communications, 2008, 38(12), 2000-2010

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Glucose dehydrogenase ,  Cyclohexanone monooxygenase Solvents: Methanol ,  Water ;  8.5 h, 30 °C
Referencia
Cyclohexanone monooxygenase and its application in the catalysis of thioether
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: (SP-5-13)-(Acetato-κO)[2,7,12,17-tetraphenyl-4-oxa-21,22,23,24-tetraazapentacycl… Solvents: Methanol ,  Water ;  3 h, rt
Referencia
First catalytic application of metal complexes of porpholactone and dihydroxychlorin in the sulfoxidation reaction
Rahimi, Rahmatollah; Tehrani, Alireza Azhdari; Fard, Mahmood Azizpoor; Sadegh, Bahareh Mir Mohammad; Khavasi, Hamid Reza, Catalysis Communications, 2009, 11(4), 232-235

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(5-), (hydroxyaluminate)tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:… Solvents: Acetonitrile ;  2 h, reflux
Referencia
A highly efficient, green, rapid, and chemoselective oxidation of sulfides using hydrogen peroxide and boric acid as the catalyst under solvent-free conditions
Rostami, Amin; Akradi, Jamal, Tetrahedron Letters, 2010, 51(27), 3501-3503

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2144448-05-3 Solvents: Ethanol ,  Water ;  8 h, rt
Referencia
Encapsulated phosphomolybdic acid in TMU-16 metal organic framework: Study the catalytic activity and structural stability dependent on synthetic solvent
Saedi, Zahra; Yaghma, Mihan; Morsali, Ali; Roushani, Mahmoud, Inorganic Chemistry Communications, 2017, 86, 159-164

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid ,  1-Undecanaminium, 11-hydroxy-N-(11-hydroxyundecyl)-N,N-dimethyl-, bromide (1:1) Solvents: Water ;  30 min, rt
1.2 Catalysts: Tetraethoxysilane Solvents: Ethanol ,  Water ;  2 w, rt
1.3 Reagents: Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  rt → 40 °C; 90 min, 40 °C
Referencia
Surfactant-Encapsulated Polyoxometalates as Immobilized Supramolecular Catalysts for Highly Efficient and Selective Oxidation Reactions
Qi, Wei; Wang, Yizhan; Li, Wen; Wu, Lixin, Chemistry - A European Journal, 2010, 16(3), 1068-1078

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, rt
Referencia
Selective oxidation of sulfides with H2O2 catalyzed by silica-tungstate core-shell nanoparticles
Sreedhar, B.; Radhika, P.; Neelima, B.; Hebalkar, Neha; Mishra, A. K., Catalysis Communications, 2008, 10(1), 39-44

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Imidazole ,  2420390-02-7 (silica-coated iron magnetic nanoparticle supported) Solvents: Ethanol ;  90 s, rt
Referencia
A manganese(III) Schiff base complex immobilized on silica-coated magnetic nanoparticles showing enhanced electrochemical catalytic performance toward sulfide and alkene oxidation
Rayati, Saeed; Khodaei, Elham; Nafarieh, Parinaz; Jafarian, Majid; Elmi, Bahareh; et al, RSC Advances, 2020, 10(29), 17026-17036

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Carbamide peroxide Catalysts: (OC-6-34)-(Ethanol)[(2-hydroxybenzoic acid-κO) 2-[[2-(hydroxy-κO)-1-naphthalenyl… Solvents: Methanol ,  Dichloromethane ;  rt
Referencia
New molybdenum(VI) catalyst for the epoxidation of alkenes and oxidation of sulfides: An experimental and theoretical study
Bagherzadeh, Mojtaba; Haghdoost, Mohammad Mehdi; Ghanbarpour, Alireza; Amini, Mojtaba; Khavasi, Hamid Reza; et al, Inorganica Chimica Acta, 2014, 411, 61-66

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ;  3 h, rt
Referencia
Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant
Hasaninejad, Alireza; Ali Zolfigol, Mohammad; Chehardoli, Gholamabbas; Mokhlesi, Mohammad, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Ceric ammonium nitrate (clay-supported) Solvents: Methanol ;  2 h, rt
Referencia
Clay-supported ceric ammonium nitrate as an effective, viable catalyst in the oxidation of olefins, chalcones and sulfides by molecular oxygen
Dhakshinamoorthy, Amarajothi; Pitchumani, Kasi, Catalysis Communications, 2009, 10(6), 872-878

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: (SP-5-42)-[N-[[3-Ethoxy-2-(hydroxy-κO)phenyl]methylene]-3-pyridinecarbohydrazonn… Solvents: Ethanol ,  Water ;  15 min, reflux
Referencia
Oxovanadium and dioxomolybdenum complexes: synthesis, crystal structure, spectroscopic characterization and applications as homogeneous catalysts in sulfoxidation
Kargar, Hadi ; Kaka-Naeini, Azar; Fallah-Mehrjardi, Mehdi; Behjatmanesh-Ardakani, Reza; Amiri Rudbari, Hadi; et al, Journal of Coordination Chemistry, 2021, 74(9-10), 1563-1583

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ;  10 min, 25 °C
Referencia
Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid; Bahrami, Arezo; Wojtczak, Andrzej; et al, Journal of Coordination Chemistry, 2017, 70(8), 1424-1437

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: (PB-7-23-111′1′2)-Diaquaoxodiperoxymolybdenum Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1 h, 20 °C
Referencia
Experimental and theoretical insights into the oxodiperoxomolybdenum-catalysed sulphide oxidation using hydrogen peroxide in ionic liquids
Carrasco, Carlos J.; Montilla, Francisco; Alvarez, Eleuterio; Mealli, Carlo; Manca, Gabriele; et al, Dalton Transactions, 2014, 43(36), 13711-13730

Diphenyl sulfoxide Raw materials

Diphenyl sulfoxide Preparation Products

Diphenyl sulfoxide Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:945-51-7)Phenyl sulfoxide
sfd11380
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe